

An In-Depth Technical Guide to the Physicochemical Properties of Methylpyrogallol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylbenzene-1,2,3-triol

Cat. No.: B1585159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical properties of methylpyrogallol. This document is crafted not as a rigid protocol, but as a dynamic framework to empower researchers in their exploration of this versatile molecule. In the realm of drug discovery and development, a profound understanding of a compound's fundamental characteristics is paramount. It is the bedrock upon which successful formulation, pharmacokinetic profiling, and mechanistic studies are built. This guide is designed to provide not just data, but a deeper, causal understanding of why methylpyrogallol behaves as it does, and how to reliably measure and interpret its properties. We will delve into the intricacies of its structure, its interactions with various media, and the analytical methodologies required for its robust characterization. It is my hope that this guide will serve as an invaluable resource, fostering both rigorous scientific practice and innovative therapeutic development.

Molecular Structure and Chemical Identity

Methylpyrogallol, a derivative of pyrogallol, exists in several isomeric forms depending on the position of the methyl group on the benzene ring. This guide will focus on 5-methylpyrogallol, also known as 3,4,5-trihydroxytoluene.

- Chemical Name: **5-methylbenzene-1,2,3-triol**

- Synonyms: 3,4,5-Trihydroxytoluene
- CAS Number: 609-25-6[1]
- Molecular Formula: C₇H₈O₃[2]
- Molecular Weight: 140.14 g/mol [2]
- Appearance: White to brown or dark purple powder/crystal[1][3]

The presence of three hydroxyl groups on the benzene ring makes methylpyrogallol a highly polar and reactive molecule, prone to oxidation, particularly in alkaline conditions. This reactivity is central to its biological activities.

Key Physicochemical Parameters

A thorough understanding of the physicochemical properties of a drug candidate is critical for predicting its behavior in biological systems and for designing appropriate formulations.

Melting and Boiling Points

- Melting Point: The melting point of 5-methylpyrogallol is consistently reported in the range of 124-129 °C[1]. This relatively high melting point for a small molecule is indicative of strong intermolecular hydrogen bonding afforded by the three hydroxyl groups.
- Boiling Point: An estimated boiling point is approximately 216.62 °C[3]. Precise experimental determination is challenging due to the compound's susceptibility to decomposition at elevated temperatures.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution. While specific quantitative data for 5-methylpyrogallol is not readily available in the literature, we can infer its solubility based on its structure and the known properties of the parent compound, pyrogallol.

Solvent	Expected Solubility	Rationale
Water	Moderately Soluble	The three hydroxyl groups can form hydrogen bonds with water. However, the aromatic ring and the methyl group introduce some hydrophobicity, limiting its solubility compared to smaller polyols.
Ethanol	Soluble	Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar regions of the molecule.
DMSO	Soluble	Dimethyl sulfoxide is a polar aprotic solvent that is an excellent solvent for many polar organic compounds.
Acetone	Soluble	Acetone's polarity and ability to accept hydrogen bonds make it a suitable solvent.

Expected Trend: The methyl group in 5-methylpyrogallol, compared to pyrogallol, is expected to slightly decrease its solubility in water and increase its solubility in less polar organic solvents due to the increased hydrophobic character.

Acidity (pKa)

The acidity of the hydroxyl groups is a key factor in the reactivity and biological activity of methylpyrogallol.

- Predicted pKa: The predicted pKa for the most acidic hydroxyl group of 5-methylpyrogallol is approximately 9.40[2][3]. This value is influenced by the electron-donating nature of the methyl group, which is expected to make the hydroxyl groups slightly less acidic compared to pyrogallol ($pKa \approx 9.0$).

The ionization state of methylpyrogallol at physiological pH (around 7.4) will be predominantly in its neutral form, which has implications for its ability to cross cell membranes.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

- Predicted LogP: While an experimentally determined LogP for 5-methylpyrogallol is not readily available, computational models predict a value of approximately 1.2.

Expected Trend: The addition of a methyl group to the pyrogallol structure increases its lipophilicity. Therefore, the LogP of 5-methylpyrogallol is expected to be higher than that of pyrogallol ($\text{LogP} \approx 0.78$). This suggests that 5-methylpyrogallol may have slightly better membrane permeability than its parent compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of methylpyrogallol.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For phenolic compounds like methylpyrogallol, the absorption maxima are sensitive to the solvent and the pH. In a neutral, protic solvent like methanol, one would expect to observe absorption bands characteristic of the substituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of 5-methylpyrogallol is expected to show the following characteristic absorption bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500-3200 (broad)	O-H stretch	Hydroxyl groups (hydrogen-bonded)
3100-3000	C-H stretch	Aromatic C-H
2950-2850	C-H stretch	Methyl group
1600-1450	C=C stretch	Aromatic ring
1260-1000	C-O stretch	Phenolic C-O

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

- ¹H NMR: The proton NMR spectrum of 5-methylpyrogallol would provide information on the number and environment of the hydrogen atoms. The expected signals would include:
 - A singlet for the methyl protons.
 - Singlets for the aromatic protons.
 - Broad singlets for the hydroxyl protons, the chemical shift of which is dependent on concentration and solvent.
- ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For 5-methylpyrogallol, seven distinct carbon signals would be expected, corresponding to the seven carbon atoms in the structure.

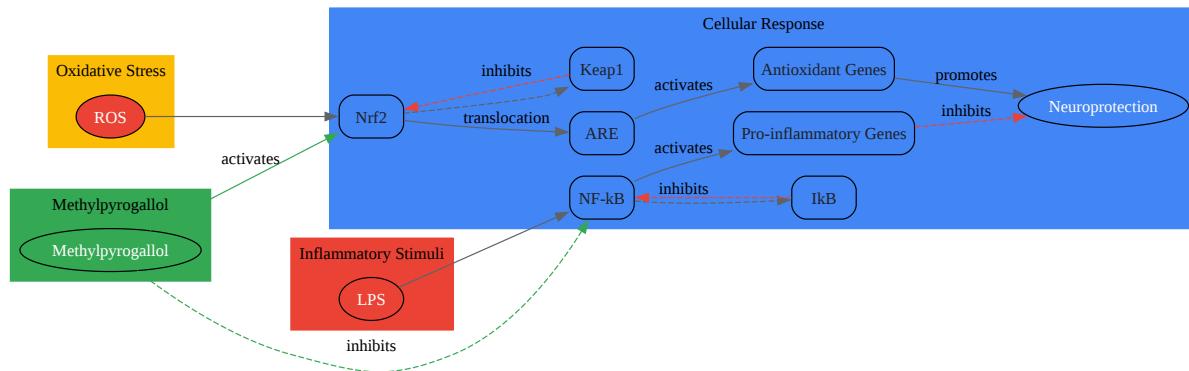
Biological Activities and Mechanisms of Action

Methylpyrogallol and its parent compound, pyrogallol, are known for their potent antioxidant and neuroprotective properties. Understanding the underlying mechanisms is crucial for their development as therapeutic agents.

Antioxidant Activity

The antioxidant activity of methylpyrogallol stems from its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

The antioxidant mechanism can proceed via several pathways, including:


- Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical.
- Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by the transfer of a proton.
- Sequential Proton Loss Electron Transfer (SPLLET): The phenolic proton is first lost, and the resulting phenoxide anion then donates an electron.

The pyrogallol moiety is particularly effective at scavenging superoxide radicals.

Neuroprotective Effects and Signaling Pathways

Emerging evidence suggests that the neuroprotective effects of pyrogallol and related compounds are mediated through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

- Nrf2 Pathway: Pyrogallol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway^{[4][5][6][7]}. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By activating Nrf2, methylpyrogallol can enhance the cell's endogenous defense against oxidative stress.
- NF-κB Pathway: Chronic inflammation plays a significant role in neurodegenerative diseases. Pyrogallol has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway^[5]. NF-κB is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines in immune cells of the brain, such as microglia.

[Click to download full resolution via product page](#)

Caption: Neuroprotective signaling pathways modulated by methylpyrogallol.

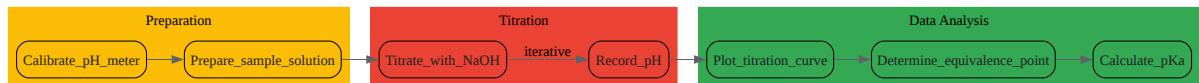
Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential.

Determination of pKa by Potentiometric Titration

This protocol describes a self-validating system for the determination of the acid dissociation constant (pKa) of methylpyrogallol.

Principle: A solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.


Materials:

- 5-Methylpyrogallol
- 0.1 M Sodium Hydroxide (NaOH), standardized
- 0.1 M Hydrochloric Acid (HCl), standardized
- Potassium Chloride (KCl)
- Deionized water, degassed
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette (10 mL)

Procedure:

- Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
- Sample Preparation: Accurately weigh approximately 14 mg of 5-methylpyrogallol and dissolve it in 100 mL of deionized water containing 0.1 M KCl to maintain a constant ionic strength.
- Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Initial Acidification: If necessary, add a small, known volume of 0.1 M HCl to lower the initial pH to ensure the compound is fully protonated.
- Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the pH to stabilize before each reading.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the

titration curve or by plotting the first derivative of the curve.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 3. oecd.org [oecd.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Methylpyrogallol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585159#physicochemical-properties-of-methylpyrogallol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com